N-(1H-indol-1-ylacetyl)glycine

Plant auxin biology Endogenous metabolism Biomarker research

N-(1H-Indol-1-ylacetyl)glycine (IUPAC: 2-[2-(1H-indol-1-yl)acetamido]acetic acid; molecular formula C₁₂H₁₂N₂O₃; average mass 232.24 g·mol⁻¹) is an N-acyl-α-amino acid comprising an indole moiety linked via an N1-acetyl bridge to glycine. Distinct from the more widely studied indole-3-acetyl (IAA) conjugates, this compound features the acetyl-glycine appendage attached at the indole N1 nitrogen rather than the C3 position, a regiochemical difference that fundamentally alters its biological recognition profile.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B10995996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-1-ylacetyl)glycine
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC(=O)NCC(=O)O
InChIInChI=1S/C12H12N2O3/c15-11(13-7-12(16)17)8-14-6-5-9-3-1-2-4-10(9)14/h1-6H,7-8H2,(H,13,15)(H,16,17)
InChIKeySDWASTVXWZZBDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Indol-1-ylacetyl)glycine: Compound Identity and Structural Profiling for Research Procurement


N-(1H-Indol-1-ylacetyl)glycine (IUPAC: 2-[2-(1H-indol-1-yl)acetamido]acetic acid; molecular formula C₁₂H₁₂N₂O₃; average mass 232.24 g·mol⁻¹) is an N-acyl-α-amino acid comprising an indole moiety linked via an N1-acetyl bridge to glycine . Distinct from the more widely studied indole-3-acetyl (IAA) conjugates, this compound features the acetyl-glycine appendage attached at the indole N1 nitrogen rather than the C3 position, a regiochemical difference that fundamentally alters its biological recognition profile . It serves as the non-brominated parent scaffold of the NL-series bacterial cystathionine γ-lyase (bCSE) inhibitors discovered by Nudler and colleagues, placing it at the intersection of antibiotic potentiation research, CRTH2 antagonist development, and indole-based medicinal chemistry .

Why N-(1H-Indol-1-ylacetyl)glycine Cannot Be Replaced by In-Class Indole-Acetyl Amino Acid Conjugates


Indole-acetyl amino acid conjugates span two regioisomeric families—N1-acetyl (indol-1-yl) and C3-acetyl (indol-3-yl, IAA-type)—that are frequently conflated in procurement databases, yet the attachment position dictates fundamentally divergent biological profiles. The C3-acetyl isomer, N-(indol-3-ylacetyl)glycine (IAA-glycine, CAS 13113-08-1), is an endogenous tryptophan metabolite, a urinary biomarker for gut microbiota activity, and a plant auxin conjugate with established callus growth activity . In contrast, the N1-acetyl isomer cannot engage auxin signaling pathways and instead maps onto distinct pharmacological space, including the CRTH2 antagonist pharmacophore claimed in patent WO2005094816 and the allosteric bCSE inhibitor scaffold exemplified by the 6-bromo derivative NL1 . Furthermore, the non-brominated N-(1H-indol-1-ylacetyl)glycine differs critically from its 6-bromo congener NL1: the bromine atom at position 6 is essential for bCSE allosteric binding, making the non-halogenated parent a distinct chemical entity with divergent target engagement . Substituting any of these compounds for another without verifying the indole attachment position and substitution pattern risks invalidating experimental results.

N-(1H-Indol-1-ylacetyl)glycine: Quantitative Differential Evidence for Procurement Decision-Making


Indole N1-Acetyl vs. C3-Acetyl Regiochemistry: Divergent Biological Pathway Engagement

N-(1H-Indol-1-ylacetyl)glycine (N1 isomer) is regiochemically distinct from N-(indol-3-ylacetyl)glycine (IAA-glycine, C3 isomer), and this difference produces mutually exclusive biological activities. IAA-glycine functions as an auxin conjugate in plant tissue culture: it supports callus growth from tomato hypocotyl explants but is quantitatively less effective than indoleacetyl-L-alanine, which produces more rapid callus growth while more strongly inhibiting shoot and root differentiation . The N1 isomer cannot serve as an auxin source because the N1-acetyl attachment prevents recognition by auxin receptor machinery. Conversely, the N1-acetyl indole scaffold is specifically claimed as a CRTH2 (DP2) receptor antagonist pharmacophore in patent WO2005094816, a therapeutic target in asthma, allergic rhinitis, and atopic dermatitis—an indication space entirely absent for the C3 isomer . This orthogonal biological partitioning means the two regioisomers are not functionally interchangeable in any experimental context. Procurement of the correct regioisomer must be verified, as several vendor databases conflate IUPAC names for indol-1-yl and indol-3-yl acetyl glycine derivatives under ambiguous 'indoleacetylglycine' listings .

Plant auxin biology Endogenous metabolism Biomarker research Structural isomer differentiation

Absence of 6-Bromo Substitution: Critical Differentiation from NL1 bCSE Inhibitor

N-(1H-Indol-1-ylacetyl)glycine is the non-brominated parent of NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine), a validated allosteric bCSE inhibitor. In the landmark Science paper by Shatalin et al. (2021), NL1 demonstrated an apparent dissociation constant (KD) of ~0.4 μM for Staphylococcus aureus CSE (SaCSE) by microscale thermophoresis (MST) . The closely related NL3 (6-chlorobenzothiophene-substituted) showed IC₅₀ values of 0.7 μM (SaCSE) and 1.2 μM (PaCSE) . Critically, NL1F3—an NL1 analog in which a trifluoromethyl group replaces the bromine at position 2—exhibited no detectable SaCSE inhibition at concentrations up to at least 200 μM, and no measurable KD in the micromolar range . High-resolution X-ray crystallography confirmed that the bromine atom of NL1 generates strong anomalous signals essential for unambiguous localization at the allosteric site 1, and the bromine participates in key hydrophobic and polar interactions within the binding pocket . The non-brominated N-(1H-indol-1-ylacetyl)glycine lacks this critical halogen atom and is therefore predicted—by class-level inference from the NL1F3 inactivity data—to have negligible bCSE inhibitory activity. This makes it unsuitable as a bCSE inhibitor but valuable as: (i) a negative control compound for bCSE screening assays, (ii) a synthetic precursor for generating diverse 6-substituted analogs via electrophilic halogenation or cross-coupling at the indole C6 position, as validated by Potapov et al. (2023) who used 6-bromoindole as the building block for gram-scale NL1 synthesis .

Antibiotic resistance Cystathionine γ-lyase inhibition Allosteric inhibitor design Hydrogen sulfide biogenesis

Physicochemical Differentiation: Computed LogP and Polar Surface Area vs. 6-Bromo Analog NL1

The non-brominated N-(1H-indol-1-ylacetyl)glycine possesses computed physicochemical properties that differ materially from its 6-bromo derivative NL1. The target compound has a calculated LogP (JChem) of 0.67, a topological polar surface area (TPSA) of 71.33 Ų, a molecular weight of 232.24 g·mol⁻¹, and complies with Lipinski's Rule of Five (zero violations) . In contrast, NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) has a molecular weight of 311.13 g·mol⁻¹ (from the PDB Chemical Component Dictionary entry LB6) . The introduction of bromine at position 6 increases molecular weight by approximately 79 Da and substantially elevates LogP (estimated increase of ~0.8–1.0 log units based on the Hansch π constant for aromatic bromine of +0.86). This means the non-brominated parent compound is more polar, has higher predicted aqueous solubility, and lower predicted passive membrane permeability than NL1. For researchers developing bCSE-targeted probes, the non-brominated compound offers a more hydrophilic scaffold for exploring substitutions that maintain drug-likeness; for CRTH2 antagonist programs (following the Actelion patent WO2005094816), the indol-1-ylacetic acid core without C6 halogenation provides a different starting point for optimizing the balance between potency and pharmacokinetic properties .

Drug-likeness ADME prediction Lead optimization Permeability

Gram-Scale Synthetic Accessibility as a Scaffold for Diversification

The indol-1-ylacetyl glycine scaffold has been validated for gram-scale synthetic accessibility through the work of Potapov et al. (2023), who developed refined methods for the efficient synthesis of NL-series bCSE inhibitors in near-gram quantities . Their convergent approach uses 6-bromoindole alkylated with bromoacetic ester followed by hydrolysis to yield 2-(6-bromo-1H-indol-1-yl)acetic acid, which is then coupled to glycine . By analogy, the non-brominated N-(1H-indol-1-ylacetyl)glycine can be prepared via the same convergent route starting from unsubstituted indole, with the 1H-indol-1-ylacetic acid intermediate (CAS 24297-59-4) being commercially available . The Potapov et al. procedure was specifically optimized to deliver gram quantities suitable for biological testing with careful verification of all products by physicochemical methods . In contrast, the C3 isomer N-(indol-3-ylacetyl)glycine requires a different synthetic route (acylation of glycine with indole-3-acetic acid or its activated ester), and the resulting conjugate has different stability and handling characteristics . For laboratories synthesizing focused libraries of indole-based probes, the N1 scaffold offers a distinct vector for diversification at the indole C2–C7 positions that is orthogonal to the substitution patterns accessible on the C3-acetyl scaffold.

Gram-scale synthesis Scaffold diversification Medicinal chemistry Structure-activity relationship

N-(1H-Indol-1-ylacetyl)glycine: Evidence-Backed Research and Development Application Scenarios


Negative Control for bCSE Inhibitor Screening Assays

N-(1H-Indol-1-ylacetyl)glycine, as the non-brominated parent of the allosteric bCSE inhibitor NL1, is the structurally closest matched negative control compound for NL1 activity validation. The Science study by Shatalin et al. (2021) established that the bromine atom at position 6 is essential for bCSE binding, with the trifluoromethyl analog NL1F3 showing zero inhibition at up to 200 μM and no measurable KD by MST . The non-brominated parent is predicted to behave similarly as an inactive control. For any bCSE enzymatic assay (H₂S production from L-cysteine at 100 μM substrate concentration, monitoring with H₂S-specific fluorescent probe) using NL1 or NL2 as positive controls, the non-brominated parent compound provides the most appropriate vehicle/structural control to confirm that observed inhibition is bromine-dependent and not attributable to the indole-acetyl glycine scaffold itself .

Scaffold for Structure-Activity Relationship Studies at the Indole C6 Position

The non-halogenated indol-1-ylacetyl glycine scaffold provides a versatile starting point for systematic SAR exploration at the indole C6 position. The Potapov et al. (2023) synthetic protocol validates that the indol-1-yl core can be functionalized at C6 via electrophilic halogenation or Pd-catalyzed cross-coupling to generate diverse analogs . Researchers can use the parent compound to explore: (i) whether halogen bonding (Br, Cl, I) at C6 is required for bCSE inhibition or can be replaced by other substituents; (ii) the effect of C6 substituent size and electronics on allosteric site 1 binding; (iii) the pharmacological profile of C6-substituted analogs at CRTH2, PPAR, or other targets for which the indol-1-ylacetic acid scaffold has been patented . The computed LogP of 0.67 and MW of 232.24 leave substantial room for substituent addition before exceeding Lipinski thresholds, making it an attractive lead-like starting point .

CRTH2 Antagonist Lead Optimization Starting Point

Patent WO2005094816 (Actelion Pharmaceuticals) broadly claims indol-1-yl-acetic acid derivatives as CRTH2 (DP2) receptor antagonists for treating prostaglandin D₂-mediated diseases including asthma, allergic rhinitis, and atopic dermatitis . The N-(1H-indol-1-ylacetyl)glycine scaffold maps directly onto the claimed Markush structure, wherein the acetic acid moiety is linked to the indole N1 position. The glycine amide extension provides a handle for further elaboration at the carboxylic acid terminus, enabling exploration of prodrug strategies, solubility optimization, or additional target interactions. Unlike the C3-acetyl indole series (which includes endogenous metabolites with potential off-target auxin activity), the N1-acetyl scaffold is not a known endogenous metabolite, potentially offering a cleaner pharmacological starting point with reduced background biological interference .

Physicochemical Reference Standard for Indole-Acetyl Amino Acid Conjugate Library Design

With its experimentally validated computed properties (LogP 0.67, TPSA 71.33 Ų, MW 232.24, zero Lipinski violations), N-(1H-indol-1-ylacetyl)glycine serves as a benchmark for designing indole-acetyl amino acid conjugate libraries . Compared to the alanine analog (N-(1H-indol-1-ylacetyl)alanine: MW 246.26, LogP 1.43) , the glycine conjugate is 14 Da lighter and 0.76 log units more polar, illustrating how the amino acid side chain modulates physicochemical properties within this congeneric series. This systematic variation supports library design strategies where the amino acid partner is selected to tune LogP, solubility, and hydrogen-bonding capacity while maintaining the indole N1-acetyl pharmacophore. The compound's compliance with all four Lipinski rules (MW <500, LogP ≤5, HBD ≤5, HBA ≤10) confirms its suitability as a fragment-like or lead-like starting point for further optimization .

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